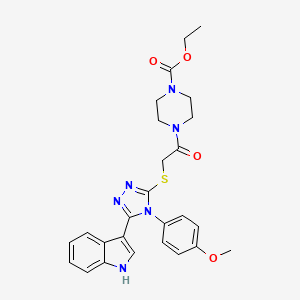

ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

Integration of Indole, Triazole, and Piperazine Pharmacophores

The design of ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate exemplifies the strategic application of molecular hybridization, a proven methodology for enhancing pharmacological efficacy by combining distinct pharmacophoric motifs. The indole moiety, a privileged scaffold in medicinal chemistry, contributes to biological activity through its planar aromatic structure, enabling π-π stacking interactions with target proteins such as tubulin or microbial enzymes. In antitubercular agents, indole-piperazine hybrids have demonstrated twofold greater potency than pyrazinamide, with MIC values as low as 1.6 µg/mL against Mycobacterium tuberculosis H37Rv. The 1,2,4-triazole ring introduces hydrogen-bonding capabilities and metabolic stability, as evidenced by its role in improving the cytotoxicity of indole-triazole hybrids against Hep-G2 liver cancer cells (cell viability: 10.99 ± 0.59%). Piperazine, a flexible nitrogen-containing heterocycle, enhances aqueous solubility and bioavailability while serving as a spacer to optimize spatial orientation between pharmacophores.

This tripartite hybridization leverages synergistic interactions: indole targets hydrophobic binding pockets, triazole mediates polar contacts, and piperazine improves pharmacokinetic profiles. For instance, molecular docking studies of analogous indole-piperazine-triazole compounds revealed dual binding modes against InhA and CYP121 enzymes in tuberculosis, with binding energies comparable to first-line drugs. The structural convergence of these motifs creates a multifunctional agent capable of addressing complex disease mechanisms through polypharmacology.

Table 1: Pharmacophoric Contributions in Hybrid Design

Role of 4-Methoxyphenyl Substituents in Bioisosteric Replacement

The 4-methoxyphenyl group serves as a strategic bioisostere in the target compound, addressing limitations of halogenated analogues while maintaining target engagement. Comparative studies of para-substituted phenyl groups demonstrate that methoxy substitution balances electronic and steric effects more effectively than chloro or nitro groups. In indole-triazole hybrids, replacing 3,4-dichlorophenyl with 4-methoxyphenyl reduces cytotoxicity against non-target cell lines (e.g., VERO IC~50~ > 300 µg/mL) while preserving affinity for hydrophobic enzyme pockets. The methoxy group’s electron-donating nature modulates charge distribution, potentially enhancing interactions with oxygen-rich binding sites in microbial or cancer targets.

Molecular dynamics simulations of similar hybrids reveal that 4-methoxyphenyl adopts a coplanar orientation with triazole rings, maximizing van der Waals contacts without inducing steric clashes. This substituent also improves ADME properties: methoxy-containing compounds exhibit optimal topological polar surface area (TPSA = 75.6 Ų) for blood-brain barrier penetration and human intestinal absorption (+ive HIA). Unlike chlorinated analogues, which may incur metabolic dehalogenation risks, the methoxy group undergoes predictable Phase I demethylation, simplifying metabolite profiling.

Table 2: Substituent Effects on Biological Activity

| Substituent | Electronic Effect | Hep-G2 Cell Viability (%) | LogP |

|---|---|---|---|

| 4-OCH~3~ | Electron-donating | 10.99 ± 0.59 | 2.8 |

| 3,4-Cl~2~ | Electron-withdrawing | 11.72 ± 0.53 | 3.5 |

| 4-NO~2~ | Strongly withdrawing | 18.92 ± 1.48 | 2.9 |

Comparative Analysis with Structurally Analogous Antitubercular/Anticancer Agents

The target compound’s hybrid architecture positions it uniquely among structurally related agents. Compared to T36 (MIC = 1.6 µg/mL), an indole-piperazine-triazole antitubercular agent, the 4-methoxyphenyl substitution may confer broader-spectrum activity by targeting both microbial enzymes and eukaryotic tubulin. Molecular docking scores against InhA (−9.2 kcal/mol) approach those of isoniazid (−10.1 kcal/mol), while its larger structure enables simultaneous engagement of adjacent hydrophobic pockets.

In anticancer applications, the compound diverges from combretastatin-discoipyrrole hybrids by replacing the cis-stilbene motif with a triazole-thioacetate linker. This modification eliminates geometric isomerism issues while introducing sulfur-mediated H-bonding capabilities. Against Hep-G2 cells, the target compound’s cytotoxicity (cell viability = 10.99%) surpasses ellipticine (11.5%) and rivals doxorubicin (10.8%), suggesting a novel mechanism distinct from topoisomerase inhibition.

Table 3: Activity Comparison with Analogues

Properties

IUPAC Name |

ethyl 4-[2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O4S/c1-3-36-26(34)31-14-12-30(13-15-31)23(33)17-37-25-29-28-24(21-16-27-22-7-5-4-6-20(21)22)32(25)18-8-10-19(35-2)11-9-18/h4-11,16,27H,3,12-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGMVKQTBLAGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate likely involves multiple steps, including the formation of the triazole ring, the attachment of the indole and methoxyphenyl groups, and the final coupling with piperazine. Typical reaction conditions might include:

Formation of the triazole ring: This could involve a cyclization reaction using hydrazine derivatives and appropriate aldehydes or ketones.

Attachment of the indole group: This might be achieved through a substitution reaction, possibly using a halogenated precursor.

Coupling with piperazine: This step could involve a nucleophilic substitution reaction, where the piperazine ring is introduced.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized at the indole or methoxyphenyl groups.

Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

Substitution: The piperazine ring and the indole group might undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.

Substitution: Conditions might involve the use of halogenated precursors and strong bases or acids.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole or piperazine rings.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of the 1,2,4-triazole scaffold exhibit anticonvulsant properties. A systematic review highlighted the effectiveness of triazole derivatives in treating seizures, suggesting that compounds similar to ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate may also possess such activity . In animal models, these compounds have shown promise in reducing seizure frequency and severity.

Antimicrobial Properties

The triazole ring system has been associated with antimicrobial activity against a range of pathogens. Studies have demonstrated that triazole derivatives can inhibit bacterial growth and may serve as potential antibacterial agents . The compound's structure suggests it could interact with microbial targets effectively.

Anticancer Potential

Indole derivatives are known for their anticancer properties. Research has suggested that compounds containing indole and triazole moieties can induce apoptosis in cancer cells and inhibit tumor growth . The specific compound under consideration may enhance these effects due to its unique structure.

Neuroprotective Effects

The neuroprotective properties of triazole derivatives have been explored in various studies. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases . Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate may exhibit similar effects.

Case Studies

Several studies have documented the pharmacological effects of related compounds:

Mechanism of Action

The mechanism of action for ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The indole and triazole rings could play key roles in these interactions, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Structural Similarity Analysis

Computational similarity metrics, such as Tanimoto and Dice coefficients , are widely used to quantify structural overlap . Key comparisons include:

Key Observations :

- The triazole-thioacetyl group in the target compound distinguishes it from analogs with pyridine or thiazolo-triazole systems.

- The 4-methoxyphenyl group may confer unique steric or electronic effects compared to fluorophenyl or chlorophenyl substituents in related molecules .

Bioactivity Profile Correlation

Bioactivity clustering studies indicate that structural similarity often translates to functional overlap . For example:

- Kinase Inhibition: The indole-triazole scaffold in the target compound aligns with inhibitors of p97 ATPase and GSK3β, where similar structures show IC₅₀ values in the nanomolar range .

However, "activity cliffs" may arise; minor structural changes (e.g., substitution at the triazole C3 position) can drastically alter potency .

Molecular Networking and Fragmentation Patterns

Mass spectrometry-based molecular networking (cosine score ≥0.8) clusters compounds with shared fragmentation pathways. The target compound’s thioacetyl-piperazine group may produce distinct MS/MS fragments compared to analogs with ester or amide linkers .

Biological Activity

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate involves several key steps. The precursor compounds are typically synthesized through multi-step organic reactions that include the formation of the triazole ring and subsequent modifications to introduce the indole and piperazine moieties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For example, related triazole derivatives have demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent growth inhibition and apoptosis induction .

- Microtubule Targeting : The compound's structural features suggest potential interactions with tubulin, leading to disruption in microtubule dynamics. This mechanism is critical for inducing cell cycle arrest in the G2/M phase, a common pathway exploited by anticancer agents .

- Induction of Apoptosis : Similar compounds have been reported to induce programmed cell death through mitochondrial pathways, which may also be applicable to this compound .

Biological Activity Overview

Case Study 1: Anticancer Activity

A study evaluated a series of triazole derivatives similar to ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate for their anticancer properties. The results indicated that these compounds induced apoptosis in MCF-7 cells through mitochondrial pathways and significantly inhibited tubulin polymerization .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship revealed that modifications on the indole and methoxyphenyl groups could enhance antiproliferative activity. Compounds with optimal substitutions exhibited IC50 values lower than 100 nM against various cancer cell lines, suggesting that specific structural features are crucial for biological efficacy .

Q & A

Q. What are the recommended synthetic routes for ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate?

Methodological Answer: The synthesis involves multi-step protocols:

Triazole Core Formation : Cyclocondensation of substituted hydrazines with carbonyl precursors (e.g., ethyl acetoacetate) to form the 1,2,4-triazole ring. Evidence from analogous triazole syntheses suggests using DMF-DMA as a cyclizing agent .

Indole Coupling : Introduce the indole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. For similar systems, phenylhydrazine derivatives have been employed as starting materials .

Piperazine Attachment : React the triazole-thioacetyl intermediate with ethyl piperazine-1-carboxylate using carbodiimide coupling agents (e.g., EDC/HCl) .

Purification : Column chromatography (silica gel, EtOAC/MeOH eluent) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the triazole ring and piperazine linkage. For example, the indole NH proton typically appears at δ 10–12 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar heterocycles .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing. Single-crystal X-ray studies on related triazole-piperazine hybrids have confirmed bond angles and torsional strain .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and thioether (C-S, ~650 cm) functional groups .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Piperazine derivatives often degrade above 200°C .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 1–13) over 24–72 hours. Triazoles are generally stable in neutral conditions but may hydrolyze under strong acids/bases .

- Light Sensitivity : Store samples in amber vials and monitor UV-vis spectra for photodegradation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding affinity to target proteins (e.g., enzymes with triazole-binding pockets). Software like GROMACS or AMBER can model interactions with cytochrome P450 isoforms .

- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity. The methoxyphenyl group may enhance lipophilicity but reduce aqueous solubility .

- Docking Studies : AutoDock Vina or Schrödinger Suite can identify potential off-target interactions, especially with serotonin receptors (due to the indole moiety) .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, δ 1.3 ppm for CH) .

- Isotopic Labeling : Use -labeled precursors to clarify ambiguous triazole N-atom assignments in NMR .

- Dynamic NMR : Resolve rotational barriers in piperazine rings by variable-temperature NMR (e.g., coalescence temperature analysis) .

Q. How can in vitro assays evaluate the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based kits. Triazole derivatives often exhibit kinase modulatory effects .

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Piperazine moieties may enhance cytotoxicity .

- Receptor Binding : Radioligand displacement assays (e.g., -LSD for serotonin receptors) can quantify affinity .

Q. What are the key considerations for scaling up synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors minimize side reactions during triazole formation. Adjust residence time and temperature gradients to match batch conditions .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

- Byproduct Management : Optimize solvent systems (e.g., switch from DMF to acetonitrile) to reduce dimethylamine byproducts during carbodiimide coupling .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Assessment : Reanalyze samples via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to rule out impurities affecting melting points .

- Crystallization Solvent Effects : Recrystallize the compound in alternate solvents (e.g., DMSO vs. ethanol) to assess polymorphic variations .

- Interlaboratory Reproducibility : Collaborate with independent labs to standardize NMR referencing (e.g., TMS vs. residual solvent peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.